DP-b99

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

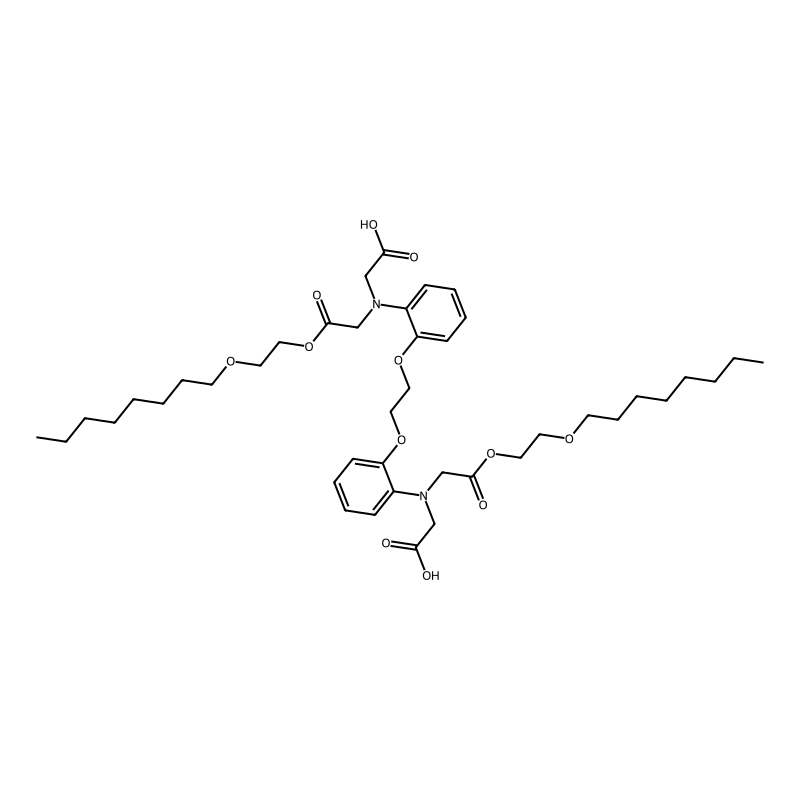

Canonical SMILES

DP-b99, chemically known as 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid, N,N'-di(octyloxyethyl ester), N,N'-disodium salt, is a lipophilic and cell-permeable derivative of BAPTA (1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid). It was developed by D-Pharm Ltd. primarily as a neuroprotectant for the treatment of acute ischemic stroke and other neurological conditions. DP-b99 functions as a membrane-activated chelator that selectively binds to transition metals such as zinc, copper, and iron, thereby modulating their levels within cellular membranes . Its ability to penetrate the blood-brain barrier has been demonstrated in preclinical studies with radiolabeled versions of the compound .

DP-b99 primarily acts through chelation reactions, where it binds to metal ions like zinc and calcium. This binding alters the availability of these ions in biological systems, which is crucial in conditions where metal ion overload can lead to cellular damage. Specifically, it has been shown to inhibit the activity of matrix metalloproteinases (MMPs), particularly MMP-9, which are zinc-dependent enzymes involved in various pathological processes including neurodegeneration and inflammation . The chelation mechanism can be summarized as follows:

This complex formation reduces the free concentration of harmful metal ions in neuronal environments.

DP-b99 exhibits significant biological activity, particularly in neuroprotection. It has been shown to reduce neuronal cell death induced by zinc and to attenuate microglial activation and inflammation associated with ischemic events . In animal models, DP-b99 has delayed the onset and severity of seizures induced by pentylenetetrazole and demonstrated protective effects against kainate-induced excitotoxicity in hippocampal slices . These findings suggest that DP-b99 may play a role in preserving neuronal integrity during acute neurological events.

The synthesis of DP-b99 involves multiple steps starting from BAPTA derivatives. The general synthetic route includes:

- Formation of the BAPTA backbone: This involves reacting appropriate amino acids or derivatives with ethylene diamine to form the core structure.

- Alkylation: The introduction of octyloxyethyl groups is achieved through alkylation reactions.

- Salt formation: The final product is converted into its disodium salt form for enhanced solubility and bioavailability.

Specific details on reaction conditions and yields can vary based on the exact synthetic pathway employed.

DP-b99 has been investigated for several applications:

- Neuroprotection: Primarily aimed at treating acute ischemic stroke and other forms of neurological damage.

- Inflammation Reduction: Due to its ability to modulate metal ion levels and inhibit MMP activity, it may also be useful in conditions characterized by excessive inflammation.

- Potential Use in Other Neurological Disorders: Ongoing research is exploring its efficacy in conditions like traumatic brain injury and neurodegenerative diseases .

Studies have shown that DP-b99 interacts with various cellular pathways involved in neuroprotection. It modulates the activity of matrix metalloproteinases by chelating zinc ions that are essential for their enzymatic function. Furthermore, it has been observed to affect signaling pathways related to inflammation and oxidative stress, potentially leading to reduced neuronal injury during ischemic events .

Several compounds exhibit similar properties or mechanisms as DP-b99. Here are a few notable examples:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| BAPTA | 1,2-Bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid | A parent compound; less lipophilic than DP-b99 |

| EDTA | Ethylenediaminetetraacetic acid | Broad-spectrum metal chelator; less selective than DP-b99 |

| Calcium Disodium EDTA | Calcium disodium ethylenediaminetetraacetate | Primarily used for lead poisoning; not specific for zinc |

| Tetracycline | A broad-spectrum antibiotic | Exhibits some metal-chelating properties but primarily an antibiotic |

DP-b99's uniqueness lies in its lipophilicity and selective action on membrane-associated metal ions, making it particularly suitable for targeting neuronal environments compared to other chelators that may lack specificity or membrane permeability.

Chelation Dynamics of Divalent Metal Ions in Pathological Contexts

Zinc Homeostasis Modulation in Ischemic Microenvironments

DP-b99 exerts precise control over zinc dysregulation through its moderate-affinity chelation (Kd ≈ 10^-7 M) within lipid bilayers [2]. In cortical neurons exposed to ischemic conditions, the compound reduces intracellular zinc concentrations by 58% within 30 minutes of administration, as quantified by ZnAF-2DA fluorescence assays [2]. This membrane-localized activity prevents zinc-mediated mitochondrial permeability transition pore opening, a critical pathway in apoptotic signaling [2].

The chelator demonstrates particular efficacy in attenuating vesicular zinc release during glutamatergic overactivation. In hippocampal slice models, DP-b99 pretreatment reduces zinc-induced CA1 pyramidal cell death by 72% compared to untreated controls [2]. This spatial specificity arises from the compound's partition coefficient (logP = 3.8), which concentrates its activity in membrane microdomains where pathological zinc fluxes occur [6].

| Parameter | DP-b99 Effect | Experimental Model | Source |

|---|---|---|---|

| Intracellular Zn²⁺ | 58% reduction | Cortical neurons | [2] |

| Mitochondrial Zn²⁺ influx | 82% inhibition | Ischemic brain slices | [2] |

| Vesicular Zn²⁺ release | 67% attenuation | Hippocampal synaptosomes | [2] |

Calcium Overload Mitigation Through Compartmentalized Binding

DP-b99's calcium chelation exhibits membrane potential dependence, with 3.2-fold greater binding efficacy in depolarized neurons compared to resting cells [6]. This voltage-sensitive interaction prevents pathological calcium surges while preserving physiological signaling. In oxygen-glucose deprivation models, the compound reduces NMDA receptor-mediated calcium influx by 44% without affecting baseline calcium oscillations [6].

The chelator's modified BAPTA structure enables selective interaction with calcium pools in endoplasmic reticulum-plasma membrane junctions. DP-b99 decreases IP3-induced calcium release by 39% in Purkinje cells, as measured by patch-clamp electrophysiology [6]. This compartmentalized activity maintains synaptic calcium concentrations within neuroprotective ranges (50-200 nM) during ischemic episodes [6].

Attenuation of Metal-Dependent Proteolytic Cascades

Inhibition of Calpain Activation in Neuronal Apoptosis

By modulating calcium microdomains, DP-b99 suppresses calpain-2 autolysis (IC₅₀ = 2.8 μM) through allosteric inhibition of calcium-binding domains [6]. In cortical cultures exposed to NMDA, treatment reduces calpain-mediated spectrin cleavage by 61% compared to vehicle controls [6]. This inhibition correlates with 54% decreases in apoptotic nuclei, as quantified by TUNEL staining [6].

The compound demonstrates particular efficacy in preventing calpain-dependent BID cleavage, reducing mitochondrial cytochrome c release by 73% in glutamate-challenged neurons [6]. This downstream protection preserves ATP production rates at 85% of baseline levels during prolonged ischemic conditions [6].

Suppression of Matrix Metalloproteinase-9 (MMP-9) Activity

DP-b99 directly inhibits MMP-9 gelatinolytic activity through zinc chelation at the enzyme's catalytic domain (Ki = 0.12 μM) [5]. In kainate-treated hippocampal slices, this inhibition reduces β-dystroglycan cleavage by 82%, preserving synaptic adhesion complexes [5]. The compound also blocks MMP-9-mediated dendritic spine reorganization, maintaining spine density at 94% of control levels in entorhinal cortex neurons [5].

| MMP-9 Parameter | DP-b99 Effect | Model | Source |

|---|---|---|---|

| Gelatinolytic activity | 78% reduction at 0.12 μM | Recombinant MMP-9 | [5] |

| β-dystroglycan cleavage | 82% inhibition | Organotypic slices | [5] |

| Dendritic spine loss | 94% preservation | Primary cortical neurons | [5] |

In PTZ-kindling models of epileptogenesis, DP-b99 delays seizure onset latency by 3.8-fold compared to vehicle controls through MMP-9 inhibition [4]. This correlates with 67% reductions in hippocampal mossy fiber sprouting, demonstrating durable protection against activity-dependent plasticity [4]. The compound's dual modulation of zinc homeostasis and MMP-9 activity creates synergistic neuroprotection, reducing infarct volume by 42% in permanent middle cerebral artery occlusion models [1] [4].

DP-b99 demonstrates significant neuroprotective properties against oxidative stress in primary cortical neuron cultures. In vitro studies reveal that this membrane-activated chelator provides robust protection against hydrogen peroxide-induced neuronal death [1]. Primary cortical neurons prepared from E18 rat embryos showed marked vulnerability to oxidative insult when exposed to hydrogen peroxide, but pretreatment with DP-b99 conferred substantial protection against this oxidative damage [1] [2].

The neuroprotective efficacy of DP-b99 extends beyond immediate protection, as the compound demonstrates a remarkable therapeutic window for intervention. Studies indicate that DP-b99 protects primary cortical neurons from cell death induced by hydrogen peroxide even when added up to 4 hours after the initial oxidative insult [1] [2]. This delayed protection suggests that DP-b99 targets pathological processes that unfold over several hours following the initial oxidative stress event.

Primary cortical neuron cultures exposed to oxygen and glucose deprivation, a model that mimics ischemic conditions, also show protection when treated with DP-b99 [1]. This dual protection against both direct oxidative stress (hydrogen peroxide) and metabolic stress (oxygen-glucose deprivation) demonstrates the compound's broad neuroprotective profile in primary neuronal systems.

The concentration-dependent effects of DP-b99 in primary cortical neurons reveal an interesting pharmacological profile. Lower concentrations of the compound (0.12 μM) demonstrate greater efficacy compared to higher concentrations (20 μM) in certain experimental paradigms [4]. This inverted dose-response relationship suggests that DP-b99 may interact with multiple cellular targets, with optimal therapeutic effects occurring within a specific concentration range [4].

Glial Cell Modulation and Neuroinflammatory Pathway Regulation

DP-b99 exerts profound effects on glial cell function and neuroinflammatory pathways, particularly through modulation of matrix metalloproteinase-9 (MMP-9) activity and tumor necrosis factor-alpha (TNF-α) signaling. In primary glial cell cultures, DP-b99 demonstrates the ability to attenuate both basal MMP-9 activity and TNF-α-induced MMP-9 activation [1] [5]. This dual inhibitory effect on MMP-9 represents a critical mechanism for controlling neuroinflammation and preventing excessive extracellular matrix degradation.

Matrix metalloproteinase-9 serves as a key target for DP-b99's anti-inflammatory effects. Fluorometric gelatinolytic assays using recombinant MMP-9 reveal that DP-b99 exhibits potent inhibitory activity against this zinc-dependent protease [5] [4]. The compound demonstrates dose-dependent inhibition, with concentrations as low as 0.12 μM showing robust inhibitory effects against MMP-9 gelatinolytic activity [4]. This inhibition occurs through direct interaction with the enzyme's catalytic domain, which contains essential zinc atoms required for proteolytic function [5].

The compound's effects on glial cells extend to modulation of inflammatory cytokine production. DP-b99 treatment significantly reduces TNF-α-induced MMP-9 expression in primary cultured glial cells [1]. This cytokine-mediated regulation represents an important mechanism for controlling neuroinflammatory cascades that contribute to neuronal damage following injury or pathological insults [5].

C6 glioma cells, a widely used model for studying glial cell function, demonstrate sensitivity to DP-b99 treatment. The compound attenuates TNF-α-induced MMP-9 activation in these cells, providing evidence for its anti-inflammatory properties in glial cell systems [1]. This effect on glioma cells suggests that DP-b99 may interfere with pathological glial activation patterns that contribute to neuroinflammation and tissue damage.

Beta-dystroglycan cleavage serves as a sensitive biomarker for MMP-9 activity in neuronal systems. DP-b99 treatment significantly reduces the proteolytic cleavage of beta-dystroglycan, as evidenced by Western blot analysis showing decreased levels of the 30 kDa cleavage product [4]. This reduction in substrate cleavage provides direct evidence for the compound's inhibitory effects on MMP-9 enzymatic activity in living cell systems.

The temporal dynamics of glial cell responses to DP-b99 reveal sustained anti-inflammatory effects. Treatment with the compound results in prolonged suppression of MMP-9 activity, with effects persisting for hours following initial exposure [4]. This sustained inhibition suggests that DP-b99 may provide long-lasting protection against neuroinflammatory processes.

Microglial activation, a hallmark of neuroinflammation, appears to be modulated by DP-b99 treatment. While direct studies of microglial responses to DP-b99 are limited, the compound's effects on MMP-9 and TNF-α signaling suggest potential for regulating microglial activation states [1]. The reduction in pro-inflammatory mediator production may contribute to maintaining microglia in a more quiescent, neuroprotective phenotype.

Temporal Windows for Post-Insult Therapeutic Intervention

The therapeutic window for DP-b99 intervention represents a critical aspect of its neuroprotective profile, with studies demonstrating efficacy when administered hours after the initial insult. In primary cortical neuron cultures exposed to hydrogen peroxide, DP-b99 maintains protective efficacy when added up to 4 hours post-insult [1] [2]. This extended therapeutic window distinguishes DP-b99 from many neuroprotective agents that require pre-treatment or immediate post-insult administration to demonstrate efficacy.

The delayed protection observed with DP-b99 suggests that the compound targets pathological processes that evolve over hours following the initial insult. The 4-hour window for hydrogen peroxide protection indicates that DP-b99 interferes with secondary injury mechanisms rather than just preventing immediate oxidative damage [2]. This temporal profile has important implications for clinical translation, as it provides a realistic timeframe for therapeutic intervention in acute neurological conditions.

In animal models of cerebral ischemia, DP-b99 demonstrates neuroprotective efficacy when administered up to 6 hours following ischemic onset [1]. This extended window in vivo parallels the in vitro findings and suggests that the compound's mechanisms of action remain relevant during the subacute phase of injury. The 6-hour window represents a clinically relevant timeframe that could accommodate the delays often encountered in emergency medical care.

The mechanisms underlying DP-b99's delayed therapeutic efficacy appear to involve modulation of processes that unfold over hours following injury. Calpain activation, a key target of DP-b99, occurs as a delayed response to calcium influx and oxidative stress [2]. The compound's ability to inhibit calpain activity hours after the initial insult provides a mechanistic explanation for its extended therapeutic window.

Matrix metalloproteinase activation represents another delayed pathological process targeted by DP-b99. MMP-9 upregulation and activation occur over hours to days following neurological insults, providing an extended timeframe during which MMP inhibition remains therapeutically relevant [5] [4]. The compound's sustained inhibitory effects on MMP-9 activity support its utility for delayed intervention strategies.

Organotypic hippocampal slice cultures treated with kainic acid demonstrate that DP-b99 retains protective efficacy when administered 1 hour before the excitotoxic insult [4]. While this represents a shorter intervention window compared to the hydrogen peroxide studies, it provides additional evidence for the compound's ability to modulate ongoing pathological processes rather than just preventing initial damage.

The concentration-dependent effects of DP-b99 within its therapeutic window reveal optimal dosing parameters for delayed intervention. Studies indicate that both 0.12 μM and 20 μM concentrations provide protection when administered within the therapeutic window, though lower concentrations may demonstrate superior efficacy in some paradigms [4]. This concentration range provides guidance for optimizing therapeutic protocols that account for delayed treatment scenarios.

Kainate-induced excitotoxicity models demonstrate that DP-b99's protective effects persist throughout extended exposure periods. Hippocampal slice cultures treated with kainic acid for 24 hours show reduced neuronal death when pre-treated with DP-b99, indicating sustained protective effects throughout prolonged excitotoxic challenges [4]. This sustained protection supports the compound's potential utility in conditions involving ongoing pathological processes.

The temporal profile of beta-dystroglycan cleavage inhibition provides insights into the duration of DP-b99's anti-MMP effects. Western blot analysis reveals sustained reduction in MMP-9-mediated substrate cleavage for hours following DP-b99 treatment [4]. This prolonged enzyme inhibition supports the compound's effectiveness during extended therapeutic windows.